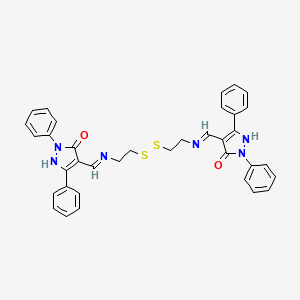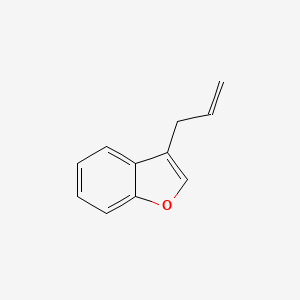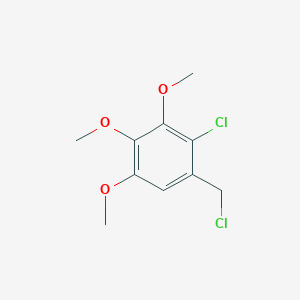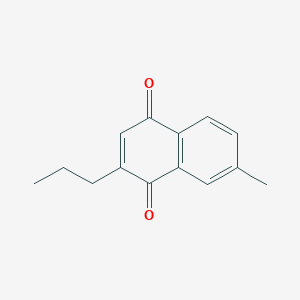
Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulphonate groups, which enhance its solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylamine, followed by coupling with 4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in sequence. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of pH and temperature .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved typically include electron transfer and hydrogen bonding, which stabilize the interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
Uniqueness
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] stands out due to its unique combination of azo and sulphonate groups, which provide both vibrant color properties and high solubility. This makes it particularly useful in applications where both properties are essential.
Propiedades
Número CAS |
6420-39-9 |
|---|---|
Fórmula molecular |
C32H23N7Na2O8S2 |
Peso molecular |
743.7 g/mol |
Nombre IUPAC |
disodium;3-[(3-aminophenyl)diazenyl]-7-[[6-[(3-aminophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O8S2.2Na/c33-19-3-1-5-23(15-19)36-38-29-27(48(42,43)44)13-17-11-21(7-9-25(17)31(29)40)35-22-8-10-26-18(12-22)14-28(49(45,46)47)30(32(26)41)39-37-24-6-2-4-20(34)16-24;;/h1-16,35,40-41H,33-34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clave InChI |
WOGRZDRPXGONFR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
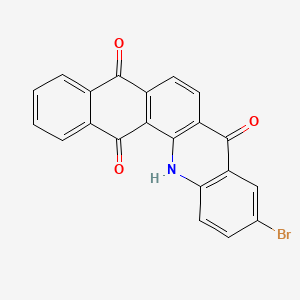
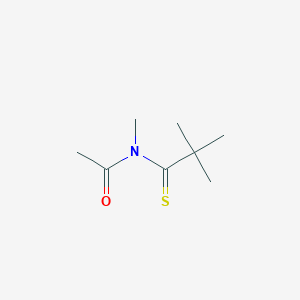

![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
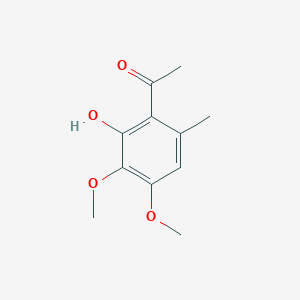
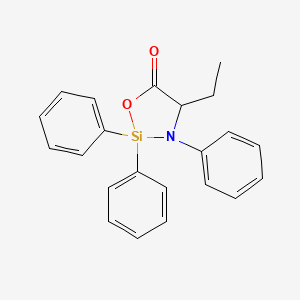

![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
